molecular formula C10H16O B13555895 6,6-Dimethylspiro[3.4]octan-2-one

6,6-Dimethylspiro[3.4]octan-2-one

Cat. No.: B13555895
M. Wt: 152.23 g/mol
InChI Key: JEYVCYXARHLYHQ-UHFFFAOYSA-N
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Description

6,6-Dimethylspiro[3.4]octan-2-one is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro connection between two rings, with a ketone functional group at the second position. The presence of two methyl groups at the sixth position adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylspiro[3.4]octan-2-one typically involves the reaction of oxymercurials with dimedone. For instance, the reaction of oxymercurial of ethylene with dimedone in acetic acid containing perchloric acid, followed by treatment with sodium chloride, yields 2-(β-chloromercuriethyl)-5,5-dimethyl-cyclohexan-1,3-dione. This intermediate, upon treatment with aqueous potassium hydroxide, produces 6,6-dimethyl-spiro[2,5]octan-4,8-dione .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethylspiro[3.4]octan-2-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The spirocyclic structure allows for various substitution reactions at different positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

6,6-Dimethylspiro[3.4]octan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6,6-Dimethylspiro[3.4]octan-2-one exerts its effects is largely dependent on its interactions with molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Uniqueness: 6,6-Dimethylspiro[3.4]octan-2-one is unique due to its specific spirocyclic structure and the presence of two methyl groups at the sixth position. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

7,7-dimethylspiro[3.4]octan-2-one

InChI

InChI=1S/C10H16O/c1-9(2)3-4-10(7-9)5-8(11)6-10/h3-7H2,1-2H3

InChI Key

JEYVCYXARHLYHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(C1)CC(=O)C2)C

Origin of Product

United States

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